{[2-(2-Iodoethoxy)ethoxy]methyl}benzene
Overview
Description
“{[2-(2-Iodoethoxy)ethoxy]methyl}benzene” is a chemical compound with the molecular formula C11H15IO2 . It has an average mass of 306.140 Da and a monoisotopic mass of 306.011658 Da .
Synthesis Analysis
While specific synthesis methods for “{[2-(2-Iodoethoxy)ethoxy]methyl}benzene” were not found, it’s worth noting that ethers similar to this compound can be prepared using the Williamson synthesis . This method involves the reaction of a halide with an alcohol in the presence of a base .Molecular Structure Analysis
The molecular structure of “{[2-(2-Iodoethoxy)ethoxy]methyl}benzene” consists of an aromatic benzene ring attached to a chain of ether groups . The compound has a molecular formula of C11H15IO2 .Scientific Research Applications
Crystallographic Studies
- Structural Analysis : The compound 2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate was studied, revealing the structural orientation and hydrogen bonding patterns in the crystalline form, which is crucial for understanding molecular interactions and stability (Ha, 2012).
Bioimaging Applications
- Fluorescence Bioimaging : Research on squaraines, specifically 2,4-bis(4-bis(2-hydroxyethyl) amino-2-hydroxy-6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)squaraines, indicates their potential as fluorescent probes in bioimaging. This application is significant in medical and biological research for visualizing cellular processes (Chang et al., 2019).
Chromatography Applications
- Gas-Liquid Chromatography : Liquid crystals synthesized from related compounds have been used as stationary phases in gas-liquid chromatography. This application is vital for the separation and analysis of complex chemical mixtures (Naikwadi et al., 1980).
Chemical Synthesis
- Synthesis of Pharmaceuticals : The study of azilsartan methyl ester ethyl acetate hemisolvate, involving a compound with a similar structure, contributes to the synthesis of pharmaceuticals. Understanding the crystal structure aids in the development of effective drugs (Li et al., 2015).
Environmental Analysis
- Mercury Compound Analysis : Studies involving the extraction and determination of methyl-, ethyl-, and methoxyethylmercury(II) halides highlight the role of similar compounds in environmental analysis, particularly in assessing mercury contamination in biological materials (Ealy et al., 1973).
Organic Chemistry
- Organic Synthesis : Research on the radical deoxygenation of hydroxyl groups using phosphites, where 2-(2-iodophenyl)ethyl methyl phosphite derivatives are employed, demonstrates the application in organic synthesis for modifying alcohol functionalities (Zhang & Koreeda, 2004).
Material Science
- Liquid Crystal Networks : The synthesis of supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules, like 1,3,5-tris(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzene, showcases the importance in material science for creating advanced materials with unique properties (Kihara et al., 1996).
properties
IUPAC Name |
2-(2-iodoethoxy)ethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGGLGFUDQCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523193 | |
Record name | {[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
CAS RN |
88454-83-5 | |
Record name | {[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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